2-Methoxypropanal

Physical chemistry Process engineering Distillation optimization

2-Methoxypropanal (CAS 6142-38-7, molecular formula C4H8O2, molecular weight 88.11 g/mol) is an α-alkoxy aldehyde characterized by a chiral center at the C2 position bearing both methoxy and aldehyde functional groups. It exists as a colorless liquid with a fruity odor.

Molecular Formula C4H8O2
Molecular Weight 88.11 g/mol
CAS No. 6142-38-7
Cat. No. B1605373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxypropanal
CAS6142-38-7
Molecular FormulaC4H8O2
Molecular Weight88.11 g/mol
Structural Identifiers
SMILESCC(C=O)OC
InChIInChI=1S/C4H8O2/c1-4(3-5)6-2/h3-4H,1-2H3
InChIKeyHZVKHMQXJYFYRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxypropanal (CAS 6142-38-7) Procurement Guide: Technical Specifications and Key Differentiators


2-Methoxypropanal (CAS 6142-38-7, molecular formula C4H8O2, molecular weight 88.11 g/mol) is an α-alkoxy aldehyde characterized by a chiral center at the C2 position bearing both methoxy and aldehyde functional groups [1]. It exists as a colorless liquid with a fruity odor [2]. The compound serves as a versatile chiral building block and reactive intermediate in organic synthesis, particularly valued for its utility in asymmetric transformations where stereochemical outcomes are critical [1]. Its relatively low boiling point (64.7±13.0 °C at 760 mmHg) and moderate vapor pressure (162.6±0.1 mmHg at 25°C) distinguish it from homologs with larger alkoxy substituents, influencing both handling requirements and reaction engineering considerations [2].

2-Methoxypropanal (CAS 6142-38-7): Why In-Class Alkoxy Aldehyde Analogs Cannot Be Interchanged


α-Alkoxy aldehydes bearing different alkoxy substituents exhibit fundamentally distinct physicochemical profiles and stereoelectronic behaviors that preclude simple substitution in both synthetic and industrial contexts. The methoxy group in 2-methoxypropanal imparts a specific balance of steric demand, electronic influence, and hydrogen-bonding capacity that directly governs conformational equilibria and, consequently, stereochemical outcomes in nucleophilic additions [1]. Replacement with an ethoxy homolog alters the conformational landscape and predictive models for facial selectivity, as demonstrated by comparative computational analyses showing that rotational profiles and dipole alignments differ substantially between methoxy and bulkier alkoxy variants [1][2]. These differences manifest in practical procurement considerations—from boiling point and volatility (which affect solvent compatibility and separation economics) to the predictability of stereoselective transformations in multi-step synthetic routes. A generic substitution approach without quantitative, head-to-head validation therefore risks compromised reaction yields, altered stereoselectivity, or unexpected purification challenges.

2-Methoxypropanal (CAS 6142-38-7) Quantitative Comparative Evidence: Technical Specifications Versus Closest Analogs


2-Methoxypropanal Versus 2-Ethoxypropanal: Boiling Point and Volatility Comparison for Separation and Handling Decisions

2-Methoxypropanal exhibits a significantly lower boiling point (64.7±13.0 °C at 760 mmHg) compared to its closest homolog, 2-ethoxypropanal (93.9±13.0 °C at 760 mmHg) [1]. This 29.2 °C difference translates into a vapor pressure differential at 25°C of 162.6±0.1 mmHg for 2-methoxypropanal versus 48.4±0.2 mmHg for 2-ethoxypropanal [1]. The enthalpy of vaporization also differs: 30.7±3.0 kJ/mol for the methoxy analog versus 33.4±3.0 kJ/mol for the ethoxy analog [1].

Physical chemistry Process engineering Distillation optimization Solvent selection

Conformational Distribution in Solution: 2-Methoxypropanal Versus Gas-Phase Baseline and Chloroacetaldehyde Reference

A detailed conformational analysis of 2-methoxypropanal including solvent effects and electron correlation demonstrates that the conformer distribution in solution is substantially different from that obtained in vacuo [1]. Specifically, conformations in which the carbonyl and alkoxy dipoles are synperiplanar to each other are stabilized with respect to the gas phase [1]. In contrast, the computationally studied conformer distribution for chloroacetaldehyde is reversed with respect to the gas phase under comparable conditions [1]. This compound-specific solvent response is not generalizable across α-substituted aldehydes, establishing 2-methoxypropanal as a distinct entity for solvent-dependent stereoselectivity predictions.

Computational chemistry Conformational analysis Stereoelectronic effects Solvent modeling

Stereoelectronic Modeling: Rotational Profiles of 2-Methoxypropanal Versus 2-N,N-Dimethylaminopropanal

Rotational profiles of 2-methoxypropanal were theoretically predicted using ab initio methods at the MP2/6-31G*//3-21G level of theory, and compared directly with those of 2-N,N-dimethylaminopropanal to investigate the origin of π-facial diastereoselectivity in nucleophilic additions to chiral carbonyl compounds [1]. The study establishes that the methoxy-substituted chiral aldehyde exhibits distinct rotational energy barriers and preferred conformations that differ fundamentally from the dimethylamino analog, providing a quantitative theoretical basis for predicting facial selectivity in C-C bond-forming reactions [1]. The methodology and findings serve as a benchmark for evaluating α-alkoxy aldehydes in stereocontrolled synthesis.

Asymmetric synthesis Computational chemistry π-Facial diastereoselectivity Nucleophilic addition

2-Methoxypropanal (CAS 6142-38-7): Priority Application Scenarios Supported by Comparative Evidence


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates Requiring Predictable π-Facial Diastereoselectivity

The established rotational profiles and conformational analysis of 2-methoxypropanal at the MP2/6-31G*//3-21G level [1] make it a rationally selectable chiral building block for nucleophilic addition reactions where predictable facial selectivity is required. The methoxy group provides a defined stereoelectronic environment that has been computationally characterized, distinguishing it from homologs lacking comparable theoretical validation. This scenario applies to medicinal chemistry programs synthesizing enantiomerically pure α-substituted aldehydes or alcohols for downstream pharmaceutical intermediate production. Researchers can reference the documented conformational behavior [2] to anticipate solvent effects on stereochemical outcomes in solution-phase reactions.

Process Development for Volatile Aldehyde Intermediates with Optimized Distillation Economics

The 29.2 °C lower boiling point of 2-methoxypropanal (64.7±13.0 °C) relative to 2-ethoxypropanal (93.9±13.0 °C) [1] translates to reduced energy requirements for distillation-based purification in multi-step synthetic processes. This volatility differential is particularly relevant in industrial settings where energy costs and throughput time directly impact production economics. The 3.36-fold higher vapor pressure at ambient temperature [1] also informs solvent selection, storage conditions, and emissions control strategies in pilot plant or manufacturing environments.

Computational Chemistry Benchmark Studies of Chiral Carbonyl Conformational Equilibria

2-Methoxypropanal has been established as a validated model system for studying solvent effects on conformer distributions of chiral aldehydes bearing polar groups [1]. The documented shift from gas-phase to solution-phase conformational preferences—specifically the stabilization of synperiplanar carbonyl-alkoxy dipole arrangements—provides a benchmark dataset against which new computational methods or force field parameters can be validated. Unlike chloroacetaldehyde, which exhibits reversed behavior [1], 2-methoxypropanal serves as a reference standard for aldehydes where electron-donating alkoxy substituents dominate stereoelectronic effects.

Structure-Activity Relationship Studies in Fragrance and Flavor Compound Development

The well-defined physicochemical profile of 2-methoxypropanal—including its molecular weight (88.11 g/mol), calculated LogP (-0.30), and polarity metrics (PSA 26 Ų) [1]—supports its use as a reference scaffold in structure-activity relationship (SAR) studies for fragrance and flavor compound optimization. Its fruity odor character [1] combined with its α-alkoxy aldehyde functionality enables systematic evaluation of how incremental structural modifications (e.g., methoxy → ethoxy substitution, which alters boiling point and LogP) affect organoleptic properties and formulation compatibility. This application leverages the quantifiable physicochemical distinctions established in Section 3 to guide rational analog selection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methoxypropanal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.